

Spectroscopic Profile of Methyl Dodonate A: A Technical Guide

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Compound of Interest

Compound Name: *Methyl dodonate A*

Cat. No.: *B1160333*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl dodonate A**, a modified clerodane diterpenoid isolated from the plant *Dodonaea viscosa*. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction

Methyl dodonate A, also known as Methyl dodovisate A, is a natural product with the molecular formula $C_{21}H_{26}O_3$.^[1] It belongs to the class of diterpenes, which are known for their diverse biological activities. This guide presents the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—essential for the identification, characterization, and further investigation of this compound. The information compiled herein is based on data reported in peer-reviewed scientific literature.

Spectroscopic Data

The structural elucidation of **Methyl dodonate A** has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of **Methyl dodonate A** provides critical information regarding its molecular weight and fragmentation pattern, aiding in the confirmation of its elemental composition and structural features.

Table 1: Mass Spectrometry Data for **Methyl Dodonate A**

Ion	m/z (relative intensity %)	Description
[M] ⁺	326 (18%)	Molecular Ion
[M - CH ₃] ⁺	311 (5%)	Loss of a methyl group
[M - CH ₃ - H ₂ O] ⁺	295 (4%)	Loss of a methyl group and water
231 (100%)	Base Peak	

Source: Benchchem[[1](#)]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are fundamental for the complete structural assignment of **Methyl dodonate A**. While the specific chemical shifts and coupling constants are found within dedicated research publications, this guide will be updated with the tabulated data upon acquisition of the full-text articles. The structural determination typically involves the analysis of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

(Note: The following tables are placeholders to be populated with data from the primary literature.)

Table 2: ¹H NMR Spectroscopic Data for **Methyl Dodonate A** (CDCl₃)

Position	δH (ppm)	Multiplicity	J (Hz)
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Table 3: ¹³C NMR Spectroscopic Data for **Methyl Dodonate A** (CDCl₃)

Position	δC (ppm)
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Infrared (IR) Spectroscopy

The IR spectrum of **Methyl dodonate A** reveals the presence of key functional groups within the molecule.

(Note: The following table is a placeholder to be populated with data from the primary literature.)

Table 4: Infrared (IR) Spectroscopic Data for **Methyl Dodonate A**

Wavenumber (cm ⁻¹)	Description of Vibration
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Experimental Protocols

The isolation and spectroscopic analysis of **Methyl dodonate A** involve standard procedures in natural product chemistry.

Isolation and Purification

- **Plant Material:** The aerial parts of *Dodonaea viscosa* are collected and dried.
- **Extraction:** The dried plant material is typically subjected to extraction with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.
- **Fractionation:** The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
- **Chromatography:** The fractions containing the target compound are further purified using a combination of chromatographic techniques, which may include column chromatography on silica gel and high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

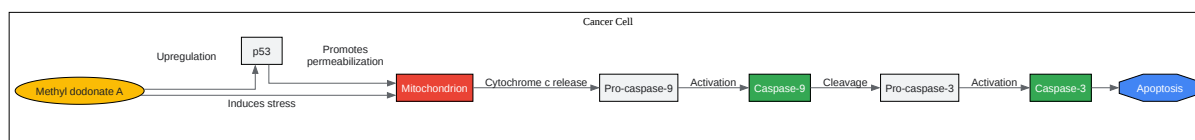
- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using deuterated chloroform (CDCl₃) as the solvent. 2D

NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons.

- Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is commonly used to obtain the mass spectrum of the purified compound.
- Infrared Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer, typically with the sample prepared as a thin film or in a KBr pellet.

Signaling Pathway

Diterpenes isolated from *Dodonaea viscosa* have been shown to exhibit biological activities, including anticancer effects. Extracts containing these compounds have been observed to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves the activation of caspase-3 and the tumor suppressor protein p53.^[1]



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Caption: Proposed apoptotic pathway induced by **Methyl dodonate A** in cancer cells.

Conclusion

This technical guide provides a centralized resource for the spectroscopic data of **Methyl dodonate A**. The presented information is vital for the unambiguous identification of this natural product and serves as a foundation for further research into its chemical properties and

potential therapeutic applications. The outlined experimental protocols offer a general framework for the isolation and analysis of this and similar diterpenoids. The depicted signaling pathway provides a plausible mechanism for its observed anticancer activity, warranting further investigation. This document will be updated as more detailed spectroscopic data becomes publicly available.

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References

- 1. Methyl-Dodovisate A | Benchchem [benchchem.com]
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